2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

GABAAR allosteric modulation imidazopyridine SAR δ-selective pharmacology

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry. With a molecular formula of C10H13N3 and molecular weight of 175.23 g/mol, this compound features a 5-methyl substitution on the imidazo[1,2-a]pyridine core and a 2-ethanamine side chain that provides a reactive primary amine handle for downstream derivatization.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 933756-37-7
Cat. No. B3169024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
CAS933756-37-7
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)CCN
InChIInChI=1S/C10H13N3/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10/h2-4,7H,5-6,11H2,1H3
InChIKeyRXSHUDFEFPHFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7): Core Chemical Identity and Procurement Baseline


2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry . With a molecular formula of C10H13N3 and molecular weight of 175.23 g/mol, this compound features a 5-methyl substitution on the imidazo[1,2-a]pyridine core and a 2-ethanamine side chain that provides a reactive primary amine handle for downstream derivatization . The compound is commercially available at 95% purity from multiple suppliers including AKSci, Leyan, and CymitQuimica, and is categorized as both a synthetic building block and a research reference substance for drug impurity analysis . The imidazo[1,2-a]pyridine scaffold is present in four marketed drugs, underscoring the pharmaceutical relevance of this structural class .

Why 5-Methylimidazo[1,2-a]pyridine-2-ethanamine (933756-37-7) Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Substituting 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine with its unsubstituted parent (CAS 43170-96-3) or positional isomers such as the 6-methyl or 7-methyl variants (CAS 933707-72-3; CAS 171346-86-4) introduces structurally distinct electronic environments that alter the compound's physicochemical properties, receptor interactions, and metabolic processing . The 5-methyl group on the imidazo[1,2-a]pyridine scaffold has been specifically demonstrated to impact pharmacological selectivity and potency in a δ-containing GABAAR receptor model, where the 5-methyl analog exhibited 6–16 fold greater potency than the unsubstituted parent compound DS2, along with at least 60-fold subtype selectivity [1]. Furthermore, US patent US-11345698-B2 specifically claims 5-methyl-substituted imidazo[1,2-a]pyridine-8-carboxamides as therapeutic agents, confirming that the 5-methyl substitution pattern — rather than the 6- or 7-methyl positional isomers — is of distinct pharmaceutical relevance for this scaffold [2]. The combination of the 5-methyl group and the 2-ethanamine linker cannot be replicated by the methanamine analog (CAS 880361-80-8), which has a one-carbon shorter amine tether and different spatial reach for target engagement .

Quantitative Differentiation Evidence for 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (933756-37-7) Versus Closest Analogs


5-Methyl Substitution Confers 6–16× Enhanced Potency and >60-Fold Subtype Selectivity at δ-Containing GABAARs Compared to Unsubstituted Imidazopyridine Scaffold

In a controlled structure–activity relationship study of imidazo[1,2-a]pyridine DS2 analogs at δ-containing γ-aminobutyric acid type A receptors (GABAARs), the 5-methyl analog (compound 30) demonstrated 6–16 times higher potency than the unsubstituted parent DS2 at α4β1δ receptors and displayed at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. This study directly demonstrated that the 5-position is a critical determinant of the pharmacological profile, with substituents at this position severely affecting δ-selectivity and potency. This finding provides class-level evidence that the 5-methyl group on the imidazo[1,2-a]pyridine scaffold — as present in 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine — is pharmacologically meaningful and not interchangeable with the unsubstituted scaffold (e.g., CAS 43170-96-3) or alternative substitution positions (e.g., 6-methyl or 7-methyl).

GABAAR allosteric modulation imidazopyridine SAR δ-selective pharmacology

Molecular Weight Differentiation: 175.23 g/mol (5-Methyl-2-ethanamine) vs 161.20 g/mol (Unsubstituted Parent) Enables Distinct Physicochemical Profiling

The target compound (C10H13N3, MW 175.23 g/mol) is clearly distinguishable from its unsubstituted parent 2-(imidazo[1,2-a]pyridin-2-yl)ethanamine (C9H11N3, MW 161.20 g/mol, CAS 43170-96-3) by a mass difference of +14.03 Da, corresponding to the presence of the 5-methyl substituent. This mass distinction is analytically significant for LC-MS and HPLC purity profiling when the compound is used as a reference standard or building block . The predicted density of the target compound is 1.18±0.1 g/cm³ , compared to 1.2±0.1 g/cm³ for the unsubstituted parent , a difference that may influence crystallization and formulation behavior. The predicted pKa of 9.15±0.10 reflects the basicity of the primary amine side chain, which is influenced by the electron-donating 5-methyl group through the conjugated imidazo[1,2-a]pyridine ring system.

physicochemical characterization molecular descriptor HPLC-MS identification

Patent Landscape Confirms Pharmaceutical Relevance of 5-Methyl Substitution Pattern Over Other Positional Isomers

US patent US-11345698-B2, granted in 2022 and assigned to BIAL—R&D INVEST S A, explicitly claims substituted 5-methylimidazo[1,2-a]pyridine-8-carboxamide compounds as therapeutic agents for Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy [1]. The patent's claims are directed specifically at the 5-methyl substitution pattern, excluding 6-methyl, 7-methyl, or unsubstituted analogs from the core inventive scope. This patent filing demonstrates that the 5-methyl group on the imidazo[1,2-a]pyridine scaffold has been identified by pharmaceutical R&D organizations as a key structural feature for biological activity distinct from other positional isomers. For procurement decisions, this means that 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7) — bearing the 5-methyl motif — is relevant to a validated pharmaceutical patent landscape, whereas its positional isomer analogs (e.g., 6-methyl CAS 933707-72-3 or 7-methyl CAS 171346-86-4) are not covered by this specific intellectual property.

patent analysis 5-methylimidazo[1,2-a]pyridine therapeutic composition

Drug Impurity Reference Standard Utility: Unique Application Profile Not Shared by Common Positional Isomers

According to supplier documentation, 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7) is specifically designated for use as a drug impurity reference standard in pharmaceutical analysis . This application profile distinguishes it from generic imidazo[1,2-a]pyridine building blocks that lack documented reference standard status. The compound is listed under standard product code M643260 with defined purity specifications (95%) and categorized as both a Building Block and a Miscellaneous reference material . While quantitative impurity profiling data are not publicly disclosed for the free base form, the availability of the dihydrobromide salt (CAS 1909347-92-7) and dihydrochloride salt further supports its utility in certified reference material workflows, where salt form consistency is critical for gravimetric accuracy and solubility in analytical diluents.

pharmaceutical quality control reference standard impurity profiling

Ethylamine Linker Length Differentiation: Two-Carbon Spacer vs One-Carbon Methanamine Analog Affects Derivatization Potential

The target compound features a 2-ethanamine side chain (two-carbon linker between the imidazo[1,2-a]pyridine core and the primary amine), which distinguishes it from the closely related (5-methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 880361-80-8), which possesses only a one-carbon methylene linker . This structural difference affects the spatial reach of the primary amine group for conjugation or further synthetic transformations. The ethylamine linker provides an additional rotatable bond (two rotatable bonds in the target vs one in the methanamine analog), increasing conformational flexibility and potentially affecting target engagement geometry . The molecular formula difference (C10H13N3 vs C9H11N3) and molecular weight difference (175.23 vs 161.20 g/mol) are analytically meaningful for distinguishing these analogs in reaction monitoring. For procurement, the specific linker length is critical: selecting the methanamine analog instead of the ethanamine would result in a different spatial orientation of the amine group, potentially altering key interactions in target binding or conjugate formation.

chemical derivatization linker optimization building block utility

Validated Application Scenarios for 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933756-37-7) Based on Differential Evidence


δ-Containing GABAAR Probe Development Utilizing the 5-Methyl Pharmacophoric Determinant

Based on evidence that 5-methyl substitution on the imidazo[1,2-a]pyridine scaffold confers 6–16× potency enhancement and >60-fold δ-subtype selectivity at GABAARs compared to the unsubstituted scaffold [1], researchers developing δ-selective allosteric modulators for neurological disorders should select 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine or its close derivatives as a starting scaffold. The primary amine handle on the ethylamine side chain allows for further functionalization to optimize drug-like properties while retaining the critical 5-methyl pharmacophoric feature. Using the unsubstituted parent (CAS 43170-96-3) or 6-/7-methyl positional isomers would forfeit the demonstrated selectivity window.

Pharmaceutical Impurity Reference Standard for HPLC-MS Method Development

As documented in supplier catalogs, 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is designated as a drug impurity reference substance . Its molecular weight of 175.23 g/mol provides a +14 Da mass shift relative to the unsubstituted core scaffold (MW 161.20), enabling unambiguous identification in LC-MS impurity profiling methods . Analytical laboratories developing impurity methods for pharmaceutical products containing the 5-methylimidazo[1,2-a]pyridine motif can use this compound as a characterized reference standard, with procurement supported by defined 95% purity specifications and availability of multiple salt forms (free base, dihydrobromide, dihydrochloride) for solubility optimization.

Patent-Guided Medicinal Chemistry Library Design Targeting Neurodegenerative Indications

US patent US-11345698-B2 specifically claims 5-methylimidazo[1,2-a]pyridine-8-carboxamides for Gaucher disease, Parkinson's disease, and related neurodegenerative conditions [2]. For organizations building focused compound libraries aligned with this patent landscape, 2-{5-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine serves as a structurally appropriate building block whose 5-methyl substitution pattern is congruent with the claimed chemical space. The ethylamine side chain at the 2-position provides a derivatization handle orthogonal to the 8-carboxamide functionalization described in the patent, enabling divergent library synthesis. Positional isomer building blocks (6-methyl or 7-methyl) would fall outside the primary patent claims, reducing their strategic value in this therapeutic context.

Fragment-Based Drug Discovery with Defined Linker Geometry

The two-carbon ethylamine linker of the target compound provides distinct conformational flexibility (two rotatable bonds) compared to the one-carbon methanamine analog (CAS 880361-80-8; one rotatable bond), as established by structural comparison . This is relevant for fragment-based drug discovery programs where the spatial orientation of the primary amine influences target engagement geometry. The 5-methyl group adds a hydrophobic contact opportunity not available in the unsubstituted scaffold, while the defined molecular weight (175.23 g/mol) and predicted pKa (9.15±0.10) provide calculable physicochemical parameters for library design and property-based optimization.

Quote Request

Request a Quote for 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.